molecular formula C17H23NO2 B13222897 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13222897
M. Wt: 273.37 g/mol
InChI Key: RRDDXERVKQHTEX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group and a 2-methylpropanoyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and 2-methylpropanoyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with piperidine to form an intermediate Schiff base.

    Acylation: The intermediate is then subjected to acylation using 2-methylpropanoyl chloride under controlled conditions to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperidine ring and the phenyl group.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidine: This compound lacks the ketone group present in the piperidin-2-one derivative, resulting in different chemical properties and reactivity.

    1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: The substitution of the piperidine ring with a pyrrolidine ring alters the compound’s steric and electronic properties.

    1-(3,4-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C17H23NO2/c1-11(2)16(19)15-6-5-9-18(17(15)20)14-8-7-12(3)13(4)10-14/h7-8,10-11,15H,5-6,9H2,1-4H3

InChI Key

RRDDXERVKQHTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)C(C)C)C

Origin of Product

United States

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